3-(2,5-dimethoxyphenyl)-N-(1-(furan-2-yl)propan-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
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Description
3-(2,5-dimethoxyphenyl)-N-(1-(furan-2-yl)propan-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H23N3O4 and its molecular weight is 369.421. The purity is usually 95%.
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Scientific Research Applications
Furan Derivatives in Sustainable Chemistry
Furan derivatives have been highlighted for their potential in sustainable chemistry, particularly in converting plant biomass into valuable chemical products. This includes the production of monomers, polymers, and fuels from biomass-derived compounds like 5-Hydroxymethylfurfural (HMF) and its derivatives. Such processes are crucial for developing more sustainable chemical industries and reducing reliance on non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).
Pyrazole Heterocycles in Medicinal Chemistry
Pyrazole heterocycles play a significant role in medicinal chemistry due to their presence in a wide range of biologically active compounds. These heterocycles have been found to exhibit a variety of pharmacological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The versatility of pyrazole derivatives makes them valuable scaffolds for developing new therapeutic agents (Dar & Shamsuzzaman, 2015).
Environmental Impact of Halogenated Compounds
Research into the environmental characteristics and formations of polybrominated dibenzo-p-dioxins and furans (PBDD/Fs) provides crucial insights into the toxicity, formation mechanisms, and environmental fate of these persistent organic pollutants. Understanding the behavior of such halogenated compounds in the environment is essential for developing strategies to mitigate their impact on human health and ecosystems (Yang et al., 2021).
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-[1-(furan-2-yl)propan-2-yl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-13(10-15-6-5-9-27-15)21-20(24)18-12-17(22-23(18)2)16-11-14(25-3)7-8-19(16)26-4/h5-9,11-13H,10H2,1-4H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGRFXDCUJVAHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C2=CC(=NN2C)C3=C(C=CC(=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.